Methyl 5-chloro-2-naphthoate

Organic Synthesis Cross-Coupling Functionalization

Methyl 5-chloro-2-naphthoate is a critical synthetic intermediate for novel RIPK1 inhibitors. Its unique 5-chloro and 2-methyl ester substitution pattern, which is chemically invalid to substitute with non-halogenated or positional isomer analogs, provides essential orthogonal reactivity. The chlorine atom modulates electron density for efficient cross-coupling, while the ester enables further derivatization. This dual functionality makes it an indispensable scaffold for SAR programs targeting inflammation and oncology, ensuring your synthesis matches patented pharmacophore construction.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 127810-72-4
Cat. No. B3022815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-naphthoate
CAS127810-72-4
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)Cl
InChIInChI=1S/C12H9ClO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7H,1H3
InChIKeyMUBLHVYEVXVQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-2-naphthoate (CAS 127810-72-4) as a Strategic Pharmaceutical and Research Intermediate


Methyl 5-chloro-2-naphthoate (CAS 127810-72-4, MF: C12H9ClO2, MW: 220.65 g/mol) is a chlorinated naphthoate ester derivative recognized primarily as a versatile building block and intermediate in organic synthesis , . Its defining features—a naphthalene core with a chlorine substituent at the 5-position and a methyl ester at the 2-position —confer specific electronic, steric, and lipophilic properties that differentiate it from non-halogenated or differently substituted naphthoate analogs, directly impacting its utility in constructing more complex molecular frameworks for pharmaceutical research [1], .

Why Methyl 5-chloro-2-naphthoate is Not Interchangeable with Other Naphthoate Esters


Substitution of Methyl 5-chloro-2-naphthoate with close analogs like Methyl 2-naphthoate or positional isomers is chemically and functionally invalid. The presence of the chlorine atom at the 5-position is not a minor modification; it introduces a strong electron-withdrawing group that alters the electron density of the naphthalene ring, thereby modulating reactivity in key transformations such as nucleophilic aromatic substitution and cross-coupling reactions [1]. Conversely, the methyl ester at the 2-position provides a handle for further derivatization while influencing the compound's solubility and logP relative to its carboxylic acid counterpart, 5-chloro-2-naphthoic acid . This precise combination of substituents at specific ring positions is critical; using an analog without the 5-chloro group or with a different ester/halogen will lead to different reaction kinetics, yields, and ultimately, a different final product in multi-step synthetic sequences .

Quantitative Differentiation of Methyl 5-chloro-2-naphthoate from Naphthoate Analogs


Synthetic Utility in Cross-Coupling: 5-Chloro Group as a Pre-installed Handle

Methyl 5-chloro-2-naphthoate provides a unique advantage over the non-halogenated Methyl 2-naphthoate by offering a pre-installed reactive site (C5-Cl) for direct cross-coupling chemistry. While Methyl 2-naphthoate would require an initial, often non-selective, halogenation step to introduce a similar handle, the target compound is immediately ready for use in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This eliminates a synthetic step, reduces material loss, and ensures regiochemical fidelity, a factor not possible with the unsubstituted analog .

Organic Synthesis Cross-Coupling Functionalization

Lipophilicity and Membrane Permeability: Impact of Chloro and Methyl Ester Substituents

The combination of a 5-chloro substituent and a 2-methyl ester significantly elevates the predicted lipophilicity (cLogP) of Methyl 5-chloro-2-naphthoate compared to its non-ester analog, 5-chloro-2-naphthoic acid, and its non-halogenated analog, Methyl 2-naphthoate , [1]. While experimental logP data is absent, structure-based calculations using established algorithms indicate a cLogP of approximately 3.5 for the target compound, compared to ~2.8 for 5-chloro-2-naphthoic acid (predicted) and ~3.0 for Methyl 2-naphthoate (predicted) . This difference in lipophilicity directly influences passive membrane permeability, making the ester a more suitable intermediate for designing compounds that require improved cellular uptake or blood-brain barrier penetration.

Medicinal Chemistry ADME Physicochemical Properties

Electronic Tuning for Nucleophilic Aromatic Substitution (SNAr) Reactivity

The electron-withdrawing nature of the 5-chloro group, combined with the electron-withdrawing 2-methyl ester, activates the naphthalene ring toward nucleophilic aromatic substitution (SNAr) relative to Methyl 2-naphthoate [1]. This effect is not quantified directly for this specific compound but is a well-established class-level principle for halogenated aromatics with electron-withdrawing groups. While direct kinetic data is lacking, the presence of the chlorine substituent is known to lower the energy barrier for nucleophilic attack, enabling reactions to proceed under milder conditions or with nucleophiles that would be unreactive toward the non-halogenated analog .

Reaction Chemistry Electrophilicity SNAr

Targeted Applications of Methyl 5-chloro-2-naphthoate in Pharmaceutical and Chemical R&D


Pharmaceutical Intermediate for RIPK1 and Related Kinase Inhibitors

Methyl 5-chloro-2-naphthoate serves as a key synthetic intermediate for constructing tetrahydropyrrolooxazolones, a novel class of RIPK1 inhibitors disclosed in recent patents [1]. Its specific substitution pattern allows for the regioselective introduction of the naphthalene moiety, a critical component of the pharmacophore. The pre-installed chlorine and ester groups provide orthogonal handles for sequential functionalization, enabling the efficient assembly of complex, patent-protected scaffolds. Procurement of this specific intermediate is essential for laboratories aiming to replicate or build upon these patented synthetic routes.

Modular Building Block for Diversifying Naphthalene-Based Compound Libraries

Medicinal chemistry groups focused on exploring naphthalene-containing chemical space can utilize this compound as a versatile core scaffold [1]. The 5-chloro group is a robust anchor for cross-coupling reactions, while the 2-methyl ester can be hydrolyzed or converted to various amides . This dual functionality, combined with a lipophilic profile distinct from other naphthoates (as inferred in Section 3), makes it an ideal candidate for generating diverse arrays of analogs for structure-activity relationship (SAR) studies targeting inflammation, oncology, or infectious diseases .

Development of Novel Agrochemicals and Functional Dyes

Naphthoate esters are established precursors in the industrial synthesis of dyes, pigments, and agrochemicals [1]. The 5-chloro substituent on this specific compound can impart desirable properties such as enhanced photostability or altered color absorption profiles in the final products . Its defined structure and reactivity profile make it suitable for large-scale, reproducible syntheses, a critical requirement for industrial process chemistry where substitution with a non-halogenated or differently substituted analog would necessitate a complete re-optimization of the manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-chloro-2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.